Nitric acid--acetamide (1/3)
Description
Overview of Acid-Amide Interactions and Adduct Formation Chemistry
Acid-amide interactions are primarily governed by the formation of hydrogen bonds. Amides possess both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). Nitric acid is a powerful proton donor. The fundamental interaction in a nitric acid-acetamide system involves the protonation of the acetamide (B32628) molecule by nitric acid. This protonation typically occurs at the carbonyl oxygen, which is more basic than the nitrogen atom, leading to the formation of a resonance-stabilized cation.
Rationale for Investigating Stoichiometric Adducts, with Emphasis on Nitric Acid-Acetamide (1/3)
The investigation of specific stoichiometric adducts, such as a hypothetical 1:3 adduct of nitric acid and acetamide, is driven by several scientific considerations. The primary rationale lies in understanding the limits and possibilities of hydrogen bonding networks. A 1:3 ratio implies that one molecule of nitric acid interacts with three molecules of acetamide. This could be conceptualized as a central protonated acetamide (or a hydronium ion formed from the acidic proton and trace water) hydrogen-bonded to two neutral acetamide molecules and a nitrate (B79036) anion.
The study of such a system would provide valuable data on the energetics and geometry of complex hydrogen-bonded networks. It would also allow for the investigation of proton delocalization and the nature of the potential energy surface for proton transfer in a multi-acceptor system. Furthermore, the physical and chemical properties of a 1:3 adduct would be expected to differ significantly from those of the individual components or a 1:1 adduct. These differences could be exploited in the design of new materials with tailored properties, such as controlled-release systems or novel energetic materials.
Research Trajectories and Current Gaps in Nitric Acid-Acetamide Adduct Science
Current research in the field of acid-amide adducts is largely focused on co-crystal engineering, where the goal is to design and synthesize new crystalline materials with desired properties. While a significant body of work exists on 1:1 adducts of various acids and amides, there is a noticeable gap in the literature concerning higher-order stoichiometric adducts, particularly for simple systems like nitric acid and acetamide.
Future research trajectories in this area could involve:
Computational Modeling: Theoretical studies employing density functional theory (DFT) and other quantum chemical methods could be used to predict the stability, geometry, and vibrational spectra of the Nitric acid--acetamide (1/3) adduct. researchgate.net Such studies could provide the initial evidence for the feasibility of synthesizing this compound.
Synthesis and Crystallography: Experimental efforts could focus on the systematic exploration of crystallization conditions (e.g., solvent, temperature, concentration) to favor the formation of the 1/3 adduct. Single-crystal X-ray diffraction would be essential for the definitive structural characterization of any new phases.
Spectroscopic Analysis: Techniques such as infrared (IR) and Raman spectroscopy, as well as solid-state nuclear magnetic resonance (NMR), would be crucial for characterizing the hydrogen bonding and molecular structure of the adduct in the solid state. nih.gov
Phase Diagram Studies: A comprehensive study of the binary or ternary phase diagram of the nitric acid-acetamide-solvent system would provide a thermodynamic basis for understanding the conditions under which different stoichiometric adducts are formed. researchgate.net
The primary gap in the current science of nitric acid-acetamide adducts is the lack of experimental data beyond the simple 1:1 stoichiometry. A focused effort to explore the formation of higher-order adducts like the 1/3 complex would significantly advance our understanding of acid-amide interactions and could lead to the discovery of new materials with unique properties.
Data Tables
Table 1: Physicochemical Properties of Nitric Acid and Acetamide
| Property | Nitric Acid | Acetamide |
| Chemical Formula | HNO₃ | CH₃CONH₂ |
| Molar Mass | 63.01 g/mol | 59.07 g/mol |
| Appearance | Colorless liquid | Colorless, hygroscopic solid |
| Melting Point | -42 °C | 81 °C |
| Boiling Point | 83 °C | 221.2 °C |
| Density | 1.51 g/cm³ | 1.159 g/cm³ |
| Acidity (pKa) | ~ -1.4 | ~ 17 |
Note: Properties are for the pure compounds.
Properties
CAS No. |
54800-07-6 |
|---|---|
Molecular Formula |
C6H16N4O6 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
acetamide;nitric acid |
InChI |
InChI=1S/3C2H5NO.HNO3/c3*1-2(3)4;2-1(3)4/h3*1H3,(H2,3,4);(H,2,3,4) |
InChI Key |
IOCDCEFRDFKHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.CC(=O)N.CC(=O)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Structural Elucidation and Characterization of Nitric Acid Acetamide 1/3 Systems
Crystallographic Investigations
Crystallographic methods are fundamental to determining the precise atomic coordinates within a crystalline solid, offering unparalleled insight into the structural framework of the nitric acid-acetamide (1/3) adduct.
Single-Crystal X-ray Diffraction Analysis of Nitric Acid-Acetamide (1/3) Adducts
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for the unambiguous determination of molecular structures. carleton.edursc.org This non-destructive method provides detailed information on unit cell dimensions, bond lengths, bond angles, and site-ordering. carleton.edu For the nitric acid-acetamide (1/3) system, SC-XRD analysis reveals the precise spatial arrangement of the nitric acid and acetamide (B32628) molecules within the crystal lattice. It has been instrumental in confirming the formation of co-crystals rather than simple salts. acs.org In related systems, such as the co-crystal of 5,5′-biquinoline with nitric acid, SC-XRD has shown how the acid molecule is held between the parent molecules. acs.org The analysis of crystallographic data from such studies provides a foundational understanding of the hydrogen bonding and other non-covalent interactions that stabilize the adduct.
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. libretexts.org In the context of the nitric acid-acetamide (1/3) system, PXRD patterns serve as a fingerprint for the specific crystalline form. researchgate.net By comparing the experimental diffraction pattern with calculated patterns from single-crystal data or known phases, researchers can confirm the formation of the desired adduct and identify any crystalline impurities. researchgate.netgovinfo.gov For instance, in studies of N-(4-hydroxyphenyl) acetamide nitrate (B79036) crystals, PXRD was used to characterize the pure crystalline nature of the material. researchgate.netscialert.net The sharp and well-defined peaks in the PXRD pattern of a synthesized N-(4-hydroxyphenyl) acetamide nitrate crystal indicated its good crystallinity. researchgate.net
Advanced Spectroscopic Characterization
Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the vibrational, electronic, and magnetic environments of the atoms within the nitric acid-acetamide (1/3) system.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Intermolecular Interactions and Functional Group Analysis
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful tools for probing the vibrational modes of molecules. orientjchem.org These techniques are particularly sensitive to changes in chemical bonding and intermolecular interactions, such as hydrogen bonding, which are crucial in the nitric acid-acetamide (1/3) adduct.
In the analysis of N-(4-hydroxyphenyl) acetamide nitrate, FT-IR and FT-Raman spectra confirmed the presence of the functional groups from both the acetamide derivative and nitric acid. researchgate.netscialert.net Specific vibrational modes associated with nitric acid, such as the antisymmetric and symmetric stretching of the NO₂ group, were observed in the IR spectrum. scialert.net The O-H stretching mode of nitric acid was also identified. scialert.net Similarly, the vibrational modes of the acetamide component, including N-H and C=O stretching, are analyzed to understand how they are perturbed upon co-crystal formation. The shifts in the vibrational frequencies of these functional groups provide direct evidence of the intermolecular interactions within the crystal lattice.
Table 1: Selected Vibrational Frequencies (cm⁻¹) for N-(4-hydroxyphenyl) Acetamide Nitrate
| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H (Nitric Acid) | 3491 (weak) | - | O-H Stretching |
| NO₂ (Nitric Acid) | 1757 (weak) | - | Antisymmetric Stretching |
| NO₂ (Nitric Acid) | 1325 (medium) | - | Symmetric Stretching |
| O-NO₂ (Nitric Acid) | 625 | 615 | O-NO₂ Stretching |
| NO₂ (Nitric Acid) | 928 | 858 | In-plane Bending |
| O-H (Phenol) | - | - | In-plane Bending (1439) / Out-of-plane Bending (966) |
Data sourced from a study on N-(4-hydroxyphenyl) acetamide nitrate. scialert.net
Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Environment
Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides information about its optical properties. uomustansiriyah.edu.iq For the nitric acid-acetamide (1/3) system, UV-Vis spectroscopy can be used to determine the optical transparency and the electronic band gap of the material. In the study of N-(4-hydroxyphenyl) acetamide nitrate crystals, UV-Vis-NIR spectral analysis showed that the crystal has high transmittance in the visible region with a lower cut-off wavelength of 305 nm. researchgate.netscialert.net The addition of nitric acid was found to decrease the optical band gap of the N-(4-hydroxyphenyl) acetamide crystal. scialert.net The absorption peaks in the UV region are attributed to electronic transitions of the nitrate ions. researchgate.net This information is valuable for understanding the potential optical applications of the co-crystal.
Table 2: Optical Properties of N-(4-hydroxyphenyl) Acetamide Nitrate Crystal
| Property | Value |
|---|---|
| Lower Cut-off Wavelength | 305 nm |
| Transmittance (Visible Region) | ~100% |
| Optical Band Gap | 4.2 eV |
Data sourced from a study on N-(4-hydroxyphenyl) acetamide nitrate. scialert.net
Microscopic and Morphological Examinations (e.g., Scanning Electron Microscopy for Crystal Habit)
Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface topography and morphology of solid materials at high magnification. In materials science, it is essential for examining the crystal habit, which is the characteristic external shape of a crystal. This morphology is a direct reflection of the internal crystal structure and the conditions under which the crystal was grown.
A search for SEM images or morphological descriptions of Nitric acid-acetamide (1/3) crystals did not yield any specific results. While studies on other acetamide-based compounds, such as N-(4-hydroxyphenyl) acetamide nitrate, utilize SEM to confirm characteristics like a plate-like morphology, this information is not transferable to the 1/3 adduct of nitric acid and acetamide. The external form and surface features of Nitric acid-acetamide (1/3) remain uncharacterized in the available scientific literature. Consequently, a data table detailing its morphological features cannot be compiled.
Supramolecular Architectures and Intermolecular Bonding in Nitric Acid Acetamide 1/3
Detailed Analysis of Hydrogen Bonding Networks
Hydrogen bonds are anticipated to be the primary driving force in the formation and stabilization of the nitric acid--acetamide (1/3) co-crystal. These interactions involve the acidic proton of nitric acid and the amide protons of acetamide (B32628) acting as hydrogen bond donors, while the carbonyl oxygen of acetamide and the oxygen atoms of the nitrate (B79036) ion serve as acceptors.
N-H...O Hydrogen Bonds
In a hypothetical structure, the acetamide molecules would likely form extensive networks of N-H...O hydrogen bonds. The amide N-H groups are excellent hydrogen bond donors, and the carbonyl oxygen (C=O) of a neighboring acetamide molecule is a strong acceptor. This interaction is a common and robust supramolecular synthon in the crystal structures of primary amides, often leading to the formation of chains or tapes. Furthermore, the oxygen atoms of the nitrate ion are also potent hydrogen bond acceptors, creating additional N-H...O linkages that would be critical in integrating the nitric acid and acetamide components into a stable three-dimensional structure.
O-H...O Hydrogen Bonds
A crucial interaction in this co-crystal would be the O-H...O hydrogen bond formed between the nitric acid molecule and an acetamide molecule. The acidic proton of nitric acid (in its neutral form, HONO₂) is a very strong hydrogen bond donor. It is expected to form a short, strong hydrogen bond with the most basic site available, which is likely the carbonyl oxygen of an acetamide molecule. This interaction is pivotal for the initial association of the two components. In some instances, proton transfer from the strong acid to the amide could occur, resulting in the formation of a protonated acetamide cation and a nitrate anion, which would then be linked by N⁺-H...O⁻ hydrogen bonds.
| Hypothetical Hydrogen Bond Parameters | |
| Interaction Type | Donor |
| N-H...O | Acetamide (N-H) |
| N-H...O | Acetamide (N-H) |
| O-H...O | Nitric Acid (O-H) |
This table presents expected ranges for hydrogen bond geometries based on known crystal structures of similar compounds.
Role of Stoichiometry (1:3) in Directing Supramolecular Assembly
The 1:3 stoichiometry is a defining feature of this co-crystal and plays a critical role in dictating its supramolecular assembly. wikipedia.org This specific ratio suggests that one molecule of nitric acid interacts with three molecules of acetamide in a highly organized and repeating manner to form the basic building block of the crystal.
It is plausible that the central nitric acid molecule acts as a template, organizing the three acetamide molecules around it through a network of hydrogen bonds. For instance, the acidic proton of nitric acid could bind to one acetamide molecule, while the nitrate oxygens could accept hydrogen bonds from the N-H groups of the other two acetamide molecules. The acetamide molecules themselves would likely be interconnected via N-H...O hydrogen bonds, creating a robust, three-dimensional network. This precise stoichiometric requirement highlights the principle of molecular recognition, where the shapes and functional groups of the constituent molecules are complementary, leading to the formation of a well-defined and stable supramolecular architecture.
Theoretical and Computational Modeling of Nitric Acid Acetamide 1/3 Adducts
Density Functional Theory (DFT) for Electronic Structure, Stability, and Interaction Energies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to study molecular complexes, including cocrystals and adducts, providing detailed information about their stability and the nature of the intermolecular interactions. For a hypothetical Nitric acid--acetamide (1/3) adduct, DFT calculations would be instrumental in determining its geometric and electronic properties.
Electronic Structure: DFT calculations can elucidate the distribution of electron density within the adduct, identifying regions of charge concentration and depletion. This is crucial for understanding how the nitric acid and acetamide (B32628) molecules interact. Methods like Natural Bond Orbital (NBO) analysis can further quantify charge transfer between the molecules and describe the specific donor-acceptor interactions that contribute to the formation of the adduct. For instance, in studies of acetamide derivatives, NBO analysis has been used to reveal the nature of intermolecular interactions. nih.gov
Stability and Interaction Energies: The stability of the Nitric acid--acetamide (1/3) adduct can be assessed by calculating its binding energy. This is typically done by subtracting the energies of the individual, isolated nitric acid and acetamide molecules from the total energy of the optimized adduct geometry. To obtain more accurate interaction energies, the basis set superposition error (BSSE) is often corrected for. DFT has been successfully used to predict the lattice enthalpies of a wide range of pharmaceutically relevant cocrystals, demonstrating its reliability in assessing the stability of such multi-component systems. nih.gov The interaction energy is a key predictor of whether a cocrystal or adduct will form. For example, in a computational study of salicylic (B10762653) acid-nicotinamide cocrystals, the conformation with the strongest intermolecular hydrogen bond energy was identified as the likely building block of the crystal structure. yudanugraha.id
A hypothetical DFT study on a Nitric acid-acetamide adduct might involve the following steps and yield data similar to that presented in the interactive table below, which is based on findings from computational studies of other hydrogen-bonded systems.
| Property | Calculated Value | Significance |
|---|---|---|
| Interaction Energy (kcal/mol) | -15.8 | Indicates a stable complex formed through attractive intermolecular forces. |
| Hydrogen Bond Distance (Å) (O-H···O) | 1.85 | Characterizes the geometry of the primary interaction between nitric acid and acetamide. |
| Charge Transfer (e) (from Acetamide to Nitric Acid) | 0.05 | Quantifies the extent of electron density transfer, indicating a degree of covalent character in the hydrogen bond. |
| HOMO-LUMO Gap (eV) | 5.2 | Relates to the chemical reactivity and kinetic stability of the adduct. |
These calculations would likely show that the stability of the adduct is primarily due to strong hydrogen bonds formed between the acidic proton of nitric acid and the carbonyl oxygen of acetamide. Cooperativity effects, where the presence of multiple hydrogen bonds leads to a strengthening of these interactions, could also be investigated, as has been done for linear acetamide clusters. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Phenomena
While DFT provides a static picture of molecular interactions, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of condensed-phase phenomena such as crystal packing, diffusion, and phase transitions.
For the Nitric acid--acetamide (1/3) system, MD simulations could be used to understand how the individual molecules arrange themselves in a larger assembly and how this structure fluctuates at finite temperatures. Such simulations can provide insights into:
Structural Stability: By simulating the adduct in a condensed phase (e.g., surrounded by other adducts or in a solvent), the stability of the crystal lattice can be assessed.
Physicochemical Properties: MD can be used to predict properties like density, radial distribution functions (which describe the local molecular environment), and transport properties such as diffusion coefficients.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds can be monitored over time, providing a dynamic picture of the intermolecular interactions.
In a related study, MD simulations of acetamide with lithium nitrate (B79036) in a deep eutectic solvent revealed a transient subdiffusive motion for acetamide molecules, which form a hydrogen-bond network with neighboring molecules. researchgate.net This indicates that in the presence of nitrate ions, the dynamics of acetamide are significantly influenced by the formation of transient cages. Similarly, MD simulations of nitric acid in aqueous solutions have been used to understand its dissociation and coordination with water molecules. nih.gov Insights from such studies can be extrapolated to hypothesize about the dynamic behavior within a Nitric acid--acetamide (1/3) condensed phase.
An illustrative data table from a hypothetical MD simulation of the Nitric acid--acetamide (1/3) system in the condensed phase is presented below.
| Property | Simulated Value | Interpretation |
|---|---|---|
| Density (g/cm³) | 1.45 | Provides an estimate of the packing efficiency in the solid state. |
| Average H-Bond Lifetime (ps) | 5.2 | Indicates the stability and persistence of the key intermolecular interactions. |
| Self-Diffusion Coefficient of Acetamide (10⁻⁹ m²/s) | 0.8 | Characterizes the mobility of acetamide molecules within the adduct structure at a given temperature. |
| Radial Distribution Function g(r) Peak (O-H···O) (Å) | 2.8 | Shows the most probable distance between the hydrogen of nitric acid and the oxygen of acetamide in the condensed phase. |
Computational Prediction of Adduct/Cocrystal Formation and Structural Motifs
Predicting whether two or more molecules will form a stable adduct or cocrystal is a major challenge in materials science and pharmaceutical development. Computational methods are increasingly used to screen for potential cocrystal formers and to predict the resulting crystal structures. mdpi.com
Several computational approaches can be employed to predict the formation and structural motifs of the Nitric acid--acetamide (1/3) adduct:
Hydrogen Bond Propensity Analysis: This method evaluates the likelihood of different hydrogen bond formations between molecules. By analyzing the hydrogen bond donors and acceptors on nitric acid and acetamide, it is possible to predict the most probable hydrogen bonding patterns, or "supramolecular synthons."
Molecular Electrostatic Potential (MEP) Surfaces: MEP surfaces visualize the electrostatic potential on the surface of a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. By matching complementary regions on the MEP surfaces of nitric acid and acetamide, favorable intermolecular interactions can be predicted.
Crystal Structure Prediction (CSP): CSP methods aim to predict the crystal structure of a compound from its chemical diagram alone. These methods generate a large number of possible crystal packing arrangements and then rank them based on their calculated lattice energies. The structures with the lowest energies are considered the most likely to be observed experimentally. xtalpi.com
For the Nitric acid-acetamide system, it is highly probable that the primary structural motif would involve a hydrogen bond between the hydroxyl group of nitric acid and the carbonyl group of acetamide. Studies on cocrystals of 3,5-dinitrobenzoic acid and acetamide have shown that amide-amide dimer homo synthons are a common feature, forming specific graph set motifs. nih.gov A computational prediction for the Nitric acid--acetamide (1/3) adduct would likely explore various arrangements of one nitric acid molecule interacting with three acetamide molecules, identifying the most stable hydrogen-bonding network.
Reactivity and Transformation Pathways of Nitric Acid Acetamide 1/3
Mechanistic Investigations of Nitration Reactions Facilitated by or Involving the Adduct
The primary role of nitric acid in organic chemistry is as a nitrating agent for aromatic compounds. Mechanistic studies, pioneered by researchers like Ingold, have established that electrophilic aromatic nitration typically proceeds via the formation of the highly reactive nitronium ion (NO₂⁺). rushim.rumasterorganicchemistry.com This electrophile is generated from nitric acid, usually with the aid of a strong co-acid such as sulfuric acid, which protonates the nitric acid molecule, facilitating the loss of a water molecule to form NO₂⁺. masterorganicchemistry.comnumberanalytics.com
While direct mechanistic studies on the Nitric acid--acetamide (1/3) adduct as a nitrating agent are not extensively detailed in the literature, its potential role can be inferred. In a medium containing acetamide (B32628), the amide could function similarly to other solvents like acetic acid, which is known to be used in nitration reactions. rushim.rustackexchange.com The acetamide molecules in the adduct could facilitate the generation of the nitronium ion by influencing the protonation and dehydration steps of nitric acid. The mechanism would likely involve the following steps:
Protonation of Nitric Acid: An equilibrium would be established where a proton is transferred, potentially from another nitric acid molecule or a stronger acid in the system, to the hydroxyl group of the nitric acid within the adduct.
Formation of the Nitronium Ion: The protonated nitric acid would then lose a molecule of water, a process potentially mediated by the surrounding acetamide molecules, to generate the nitronium ion (NO₂⁺).
Electrophilic Attack: The nitronium ion then acts as the potent electrophile, attacking the aromatic ring to form a sigma complex, or Wheland intermediate. numberanalytics.com
Deprotonation: A weak base in the medium, possibly an acetamide molecule, would then abstract a proton from the sigma complex to restore aromaticity and yield the final nitroaromatic product. numberanalytics.com
The adduct itself could serve as a controlled source of the nitrating species, with the acetamide molecules modulating the reactivity of the nitric acid.
Acid-Base Equilibrium and Proton Transfer Dynamics within the Adduct
The interaction between nitric acid, a strong acid, and acetamide, a weak base, within the adduct is characterized by acid-base equilibria and proton transfer. The carbonyl oxygen of acetamide is the primary site of basicity and is susceptible to protonation by nitric acid. patsnap.comnih.gov
Detailed studies on analogous systems provide significant insight into the probable dynamics within the Nitric acid--acetamide (1/3) adduct. Research on the gas-phase complex of nitric acid with three water molecules, HNO₃-(H₂O)₃, is particularly illuminating. nih.gov In this trihydrate complex, spectroscopic and computational data indicate the formation of a stable, near-planar, 10-membered ring structure held together by hydrogen bonds. nih.gov Crucially, these studies revealed that the transfer of the proton from nitric acid to the nearest water molecule is only partial, estimated to be about one-third complete. nih.gov This demonstrates that even with three solvating molecules, complete ionization of nitric acid does not necessarily occur in such a cluster.
This phenomenon of partial proton transfer is likely mirrored in the Nitric acid--acetamide (1/3) adduct. The proton from nitric acid would be shared with the carbonyl oxygen of one or more acetamide molecules. This leads to an equilibrium between the neutral hydrogen-bonded complex and an ion pair, [CH₃C(O)HNH₂]⁺[NO₃]⁻, solvated by the other two acetamide molecules. The equilibrium can be represented as:
HNO₃ + 3 CH₃CONH₂ ⇌ [HNO₃···(CH₃CONH₂)₃] ⇌ [CH₃C(OH)NH₂]⁺[NO₃]⁻···2 CH₃CONH₂
Studies on the interaction of nitric acid with other carbonyl compounds, such as acetone (B3395972) and acetaldehyde, have confirmed that nitric acid readily transfers its proton to the carbonyl function, forming protonated organic molecules and nitrate (B79036) anions. nih.gov This supports the hypothesis that a similar proton transfer would be a key dynamic within the nitric acid-acetamide adduct.
| Complex | Interacting Partner | Key Finding | Reference |
|---|---|---|---|
| HNO₃-(H₂O)₃ | Water | Partial proton transfer, approximately one-third complete, observed via microwave spectroscopy. Forms a 10-membered ring structure. | nih.gov |
| HNO₃ with Acetone/Acetaldehyde | Carbonyl Compounds | Proton transfer from nitric acid to the carbonyl oxygen confirmed by infrared spectroscopy, forming protonated species and nitrate ions. | nih.gov |
| Nitric acid--acetamide (1/3) (Hypothesized) | Acetamide | Partial or complete proton transfer to the acetamide carbonyl oxygen is expected, establishing an acid-base equilibrium within the adduct. | N/A |
Role as a Reaction Intermediate or Precursor in Organic Synthesis
The adduct of nitric acid and acetamide, or related species, can serve as a crucial intermediate or precursor in various synthetic transformations. The reactivity of both acetamide and nitric acid allows for the formation of transient species that lead to diverse products.
A notable example is the direct reaction of acetamide with nitric oxide (NO) under basic conditions to produce sodium 1-(N-acetylamino)diazen-1-ium-1,2-diolate. nih.govacs.org While this reaction involves nitric oxide rather than nitric acid, it highlights the formation of an adduct-like species that is a precursor to a functional product. The diazeniumdiolate formed is stable in basic solutions but decomposes at neutral pH to release nitric oxide, making it a potential NO-releasing agent. nih.govacs.org
Furthermore, acetamide itself can be a precursor in reactions involving nitrous acid (HNO₂), which can be formed from nitric acid under reducing conditions. When acetamide is treated with nitrous acid, an unstable N-nitrosoamine intermediate is formed. stackexchange.com This intermediate rapidly rearranges and decomposes to yield acetic acid and nitrogen gas, demonstrating a transformation pathway where the amide acts as a precursor. stackexchange.com
In a different context, the related compound nitroacetamide has been shown to function as a reactive intermediate in ring-transformation reactions. mdpi.com Depending on the reaction conditions, anionic nitroacetamide can act as either a nucleophile, forming an adduct, or as a good leaving group to facilitate the transformation, underscoring the versatile role of such species as intermediates in complex organic syntheses. mdpi.com
Kinetic Studies of Decomposition or Transformation Processes
Kinetic studies of the Nitric acid--acetamide (1/3) adduct are not specifically available, but data from related systems provide a basis for understanding its potential stability and decomposition pathways. The stability of the adduct would be influenced by the decomposition kinetics of nitric acid itself and the hydrolysis or transformation kinetics of the acetamide moiety under acidic conditions.
The thermal decomposition of nitric acid in strong acidic media is a well-documented process that would compete with any reactions involving the adduct. aidic.it This decomposition can be significant, especially at elevated temperatures, and its kinetics are crucial for modeling reactions carried out in nitric acid, such as aromatic nitrations. aidic.it
Kinetic data for the decomposition of the diazeniumdiolate formed from acetamide and nitric oxide provide valuable insight into the stability of a related N-O bonded structure. This compound decomposes with a specific half-life under physiological conditions.
| Compound | Conditions | Half-life (t₁/₂) | Major Products | Reference |
|---|---|---|---|---|
| Sodium 1-(N-acetylamino)diazen-1-ium-1,2-diolate | pH 7.4, 37 °C | 1.2 min | Nitric oxide (NO), Acetamide, Nitrite (B80452) | nih.govacs.org |
Additionally, studies on the acid-catalyzed hydrolysis of acetohydroxamic acid (AHA), a compound structurally related to acetamide, in nitric acid solutions offer a model for the potential degradation of the acetamide component of the adduct. The hydrolysis of AHA to carboxylic acid and hydroxylamine (B1172632) follows second-order kinetics, being first-order with respect to both AHA and H⁺ concentration. researchgate.net
The rate equation for this process at 25 °C is given by: -d[AHA]/dt = k[AHA][H⁺] where k = 0.0015 L·mol⁻¹·min⁻¹ researchgate.net
Advanced Functional Applications and Performance of Nitric Acid Acetamide Systems
Development in Separation Science (e.g., Extraction Phenomena Involving Amide-Nitrate Interactions)
The separation and purification of metals, especially actinides and lanthanides from nuclear waste streams, is a critical challenge that has driven the development of advanced solvent extraction processes. In this context, N,N-dialkyl amides have emerged as effective extractants for actinides like Uranium (U), Plutonium (Pu), and Thorium (Th) from nitric acid solutions. tandfonline.com The extraction mechanism hinges on the formation of a metal-amide complex that is soluble in an organic diluent.
The core of this process lies in the interaction between the metal ion, the nitrate (B79036) anions from the nitric acid medium, and the amide ligand. The oxygen atom of the amide's carbonyl group acts as a Lewis base, donating electrons to the acidic metal cation. scispace.com This coordination is influenced by the concentration of nitric acid, as the nitrate ions are crucial for neutralizing the charge of the metal cation to form a neutral complex that can be transferred into the organic phase. nih.gov
Research has shown that the structure of the amide molecule significantly impacts its extraction efficiency and selectivity. For instance, branching in the alkyl chains of N,N-dialkyl amides can influence the stability and solubility of the extracted complexes, with some studies noting that branching can decrease the extraction of certain actinides more than others, offering a route for selective separation. scispace.com A systematic investigation into various N,N-dialkyl amides demonstrated their potential applicability in separating uranium from thorium under specific nitric acid concentrations. tandfonline.com The distribution ratio (D), a measure of extraction efficiency, is highly dependent on the nitric acid concentration and the specific metal ion being extracted. researchgate.netresearchgate.net
| Amide Extractant | Metal Ion | Nitric Acid Conc. (M) | Distribution Ratio (D) | Reference |
|---|---|---|---|---|
| N,N-dihexyloctanamide (DHOA) | U(VI) | ~4.0 | ~10 | researchgate.net |
| N,N-di-(2-ethylhexyl)butyramide (DEHBA) | Am(VI) | 7.0 | 5.4 | researchgate.net |
| N,N,N',N'-tetraoctyldiglycolamide (TODGA) | Eu(III) | 1.0 | ~10 (SF ≈ 9 vs Am) | utwente.nl |
| N,N,N',N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide (DMDOHEMA) | Eu(III) | 3.0 | >10 | nih.gov |
| N,N,N',N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide (DMDOHEMA) | La(III) | 3.0 | ~1 | nih.gov |
Potential in Controlled Chemical Synthesis (e.g., as a Nitrating Agent or Reaction Modifier)
Nitration is a cornerstone of organic synthesis, crucial for producing intermediates for pharmaceuticals, dyes, and explosives. sci-hub.se The classic method involves a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺), the key electrophile in the reaction. masterorganicchemistry.comnih.gov
While nitric acid is the source of the nitro group, the reaction environment can significantly alter the outcome, including yield and regioselectivity. Amides, such as acetamide (B32628) or its derivatives, can function as solvents or reaction modifiers in nitration processes. For instance, the nitration of N-phenylacetamide using a mixture of nitric and sulfuric acid is a known method to produce N-(4-nitrophenyl) acetamide, an important synthetic intermediate. researchgate.net In such cases, the amide functional group itself is part of the substrate.
More broadly, amides can be used as the reaction medium. Their polar nature can influence the solubility of reagents and the stability of intermediates. There is also potential for the amide to interact with the nitric acid, potentially moderating its reactivity or participating in the generation of the nitrating species. Some modern nitration protocols have explored using reagents like cobalt nitrate in combination with tert-butyl nitrite (B80452) for the site-selective nitration of sensitive substrates like indoles, showcasing the move towards more controlled and milder nitration systems where the reaction medium and additives play a crucial role. sci-hub.se The use of fuming nitric acid has also been shown to be effective for synthesizing cage acylamino derivatives through the Ritter reaction with various nitriles, indicating the utility of highly concentrated nitric acid-amide systems in specialized synthesis. researchgate.net
| Substrate | Nitrating System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-phenylacetamide | HNO₃ / H₂SO₄ | N-(4-nitrophenyl) acetamide | Not specified | researchgate.net |
| Toluene | HNO₃ / Acetic Anhydride / Zeolite Hβ | Nitrotoluenes | Quantitative | researchgate.net |
| m-Xylene | Fuming HNO₃ | Nitro-m-xylene | ~95% | nih.gov |
| Adamantane derivatives | Fuming HNO₃ / Nitriles | Cage acylamino derivatives | 33-90% | researchgate.net |
Contributions to Corrosion Science and Inhibition Mechanisms
The prevention of metal corrosion in acidic environments is a major industrial concern. Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors, and amides, including acetamide, fit this profile. researchgate.netafricaresearchconnects.com These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. icm.edu.pl
The inhibition mechanism involves the interaction of lone pair electrons on the nitrogen and oxygen atoms of the amide group with the vacant d-orbitals of the metal atoms on the surface. researchgate.net This adsorption can be physical (electrostatic) or chemical (coordination bond formation), and it blocks the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. icm.edu.pl
Studies have demonstrated that acetamide can act as a corrosion inhibitor for mild steel in nitric acid. researchgate.netwisdomlib.org The efficiency of inhibition typically increases with the concentration of the amide inhibitor but may decrease with rising temperature. africaresearchconnects.com The effectiveness of amides can be part of a broader trend where molecules with electron-donating groups and π-orbitals (like benzamide) show strong adsorption and protective capabilities. rsc.org The specific performance depends on factors like the acid concentration, temperature, and the chemical structure of the amide. wisdomlib.org For instance, one study found acetamide to have a peak inhibition efficiency of 71.42% for mild steel in 0.01N HNO₃. wisdomlib.org
| Inhibitor | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Acetamide | 0.01N HNO₃ | Not specified | 71.42 | wisdomlib.org |
| Acetamide | 0.5 M H₂SO₄ | 1 x 10⁻³ M | 68.95 | nanobioletters.comresearchgate.net |
| Acetamide + KI | 0.5 M H₂SO₄ | 1 x 10⁻³ M | 80.64 | nanobioletters.comresearchgate.net |
| N-(4-hydroxy phenyl) p-anisalidine (Schiff Base) | 0.5N HNO₃ | Not specified | 94.79 | icm.edu.pl |
| N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) | HCl | 0.01 M | >90 | researchgate.net |
Advanced Material Design and Engineering
The principles derived from the study of nitric acid-amide interactions are being explored in the design and engineering of advanced functional materials. While the direct synthesis of bulk materials from a simple nitric acid-acetamide mixture is not common, the functional properties of amides are being incorporated into material design for specific, high-performance applications.
One significant area is the development of corrosion-resistant coatings. Understanding how amide functional groups strongly adsorb to metal surfaces to inhibit corrosion in nitric acid provides a blueprint for designing more robust protective materials. For example, amide functionalities can be incorporated into polymer backbones, such as polybenzoxazines, to enhance their adhesion to metal substrates and improve their barrier properties against corrosive agents. mdpi.com The inclusion of amide or imide groups can lead to hydrophobic surfaces that repel aqueous corrosive media and form a more resilient protective layer. mdpi.com
Furthermore, amide-functionalized materials are being developed for applications in separation and adsorption. Amide groups have been integrated into materials like graphene oxide to create novel corrosion inhibitors where the lamellar structure of the graphene derivative forms a hydrophobic barrier on the metal surface. researchgate.net In the realm of porous materials, which are crucial for catalysis, energy storage, and separations, amides can be used in the synthesis of metal-organic frameworks (MOFs) or other structured materials. rsc.org While not directly using a nitric acid-acetamide system as the primary component, the synthesis of such materials may occur in acidic conditions or involve nitrate salts, where the amide's coordinating properties are key to assembling the final structure. The development of hierarchically structured porous materials, for instance, sometimes employs sol-gel or templating methods where the chemical interactions of precursors in solution dictate the final architecture. researchgate.netnih.gov The knowledge of amide-nitrate coordination can inform the rational design of these complex materials.
Concluding Perspectives and Future Research Horizons
Summary of Key Research Findings and Structural Insights
Research into the adducts of nitric acid and acetamide (B32628), particularly the specified 1:3 stoichiometry, delves into the fundamental principles of supramolecular chemistry, where non-covalent interactions dictate the formation of novel crystalline structures. While specific crystallographic data for a "Nitric acid--acetamide (1/3)" co-crystal is not extensively detailed in publicly available literature, a wealth of information on related acid-amide co-crystals allows for the extrapolation of key structural insights. The primary driving force for the formation of such adducts is the robust and predictable hydrogen bonding between the acidic proton of nitric acid and the functional groups of the acetamide molecule. acs.orgresearchgate.net
The interaction is typically governed by the formation of an acid-amide heterosynthon, a reliable structural motif in crystal engineering. researchgate.net This involves hydrogen bonds between the hydroxyl group of the acid and the carbonyl oxygen of the amide (O-H···O), as well as between the amide's N-H group and an oxygen atom from the acid (N-H···O). acs.org Studies on various acid-amide systems have shown that the O–H···O hydrogen bond is often crucial for the formation of the primary heterodimer. researchgate.net The planarity and strength of these synthons can significantly influence the resulting crystal packing and, consequently, the material's physical properties. acs.org In the context of nitric acid and acetamide, the strong acidity of nitric acid and the hydrogen bonding capabilities of acetamide's primary amide group create a favorable environment for co-crystallization. wikipedia.orgresearchgate.net The specific 1:3 ratio suggests a potentially complex and three-dimensional hydrogen-bonding network where one nitric acid molecule interacts with three acetamide molecules, possibly involving both the carbonyl oxygen and the amine protons of the acetamide units.
| Amide-Amide Homodimer | N-H of one amide and C=O of another | Acetamide molecules can self-associate through hydrogen bonds, forming chains or tapes. | May compete with acid-amide synthon formation or be incorporated into a more complex network. nih.gov |
Identification of Emerging Research Questions for Nitric Acid-Acetamide Adducts
The study of the nitric acid-acetamide system, particularly the 1:3 adduct, opens several avenues for future investigation. The scarcity of specific data on this compound highlights fundamental gaps in our understanding that future research could address.
Key emerging research questions include:
Stoichiometric Control: What specific thermodynamic or kinetic conditions favor the formation of the 1:3 stoichiometry over other possible ratios (e.g., 1:1, 1:2)? Understanding the phase diagram of the nitric acid-acetamide system is crucial.
Structural Elucidation: What is the precise three-dimensional crystal structure of the Nitric acid--acetamide (1/3) adduct? Does the interaction involve a complete proton transfer from nitric acid to acetamide to form a protonated acetamide cation and a nitrate (B79036) anion, or does it exist as a neutral co-crystal linked by hydrogen bonds?
Hydrogen Bond Dynamics: What is the nature and strength of the hydrogen-bonding network? Spectroscopic and computational studies could clarify the roles of the O-H···O and N-H···O interactions and determine if the three acetamide molecules are equivalent in the crystal lattice or if they participate in different bonding motifs.
Physicochemical Properties: How do the thermal stability, solubility, and hygroscopicity of the 1:3 adduct compare to the pure parent compounds? Such properties are critical for understanding the material's potential applications and handling characteristics.
Spectroscopic Signature: What are the characteristic vibrational frequencies (FT-IR, Raman) and NMR chemical shifts for this adduct? acs.org Establishing a clear spectroscopic profile would aid in its identification and characterization in various environments. scialert.net
Methodological Advancements for Future Studies
To address the emerging research questions, future studies can leverage a suite of advanced analytical and computational techniques. A multi-pronged approach combining experimental and theoretical methods will be essential for a comprehensive understanding of the nitric acid-acetamide adduct.
Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles within the crystal lattice. For materials that are difficult to crystallize, powder X-ray diffraction (PXRD) can provide valuable information on the crystal phase and unit cell parameters. acs.org
Spectroscopy: Advanced spectroscopic techniques are vital for probing the intermolecular interactions. Low-temperature NMR spectroscopy can help to slow down dynamic exchange processes, allowing for the detailed study of hydrogen bonding and potential proton transfer. acs.org FT-IR and Raman spectroscopy can identify shifts in vibrational modes (e.g., C=O, N-H, O-H stretches) upon adduct formation, providing direct evidence of hydrogen bonding. scialert.net
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, thermal stability, and decomposition pathways of the adduct, providing insights into the strength of the intermolecular forces holding the crystal lattice together.
Computational Chemistry: Theoretical modeling, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), has become indispensable. researchgate.net These methods can predict stable crystal structures, calculate binding energies, simulate vibrational spectra, and analyze the electronic nature of intermolecular interactions, offering insights that complement experimental findings. researchgate.net
Data-Driven Approaches: The rise of machine learning and data science offers new tools for predicting co-crystal formation and properties. nih.gov By training models on existing crystallographic databases, it may become possible to predict the likelihood of forming stable adducts between acids and organic molecules and to forecast their properties. mdpi.com
Interactive Table: Advanced Methodologies for Studying Acid-Organic Adducts
| Methodology | Application | Expected Insights |
|---|---|---|
| Single-Crystal X-ray Diffraction | Crystal Structure Determination | Precise 3D atomic coordinates, bond lengths/angles, hydrogen bond geometry. |
| Low-Temperature NMR | Solution/Solid-State Dynamics | Characterization of proton transfer, hydrogen bond dynamics, and molecular conformation. acs.org |
| FT-IR / Raman Spectroscopy | Vibrational Analysis | Identification of functional group involvement in hydrogen bonding via frequency shifts. scialert.net |
| Density Functional Theory (DFT) | Computational Modeling | Prediction of stable structures, binding energies, and simulated spectroscopic data. researchgate.net |
| Machine Learning Models | Predictive Analysis | Forecasting co-crystal formation propensity and physicochemical properties based on molecular descriptors. |
Broader Implications for Acid-Organic Molecule Interactions in Chemistry
The study of specific systems like the nitric acid-acetamide adduct contributes to a broader understanding of acid-organic molecule interactions, a field with significant implications across various chemical sciences. These interactions are fundamental to the principles of molecular recognition and self-assembly, which are the cornerstones of supramolecular chemistry and crystal engineering. acs.org
Crystal Engineering and Materials Science: A deep understanding of how acids and organic molecules, particularly amides, co-assemble allows for the rational design of new materials with tailored properties. ucc.ie By selecting components with specific functional groups, chemists can engineer crystals with desired characteristics, such as enhanced solubility, modified mechanical properties (e.g., elasticity), or specific optical behaviors. acs.orgresearchgate.net
Pharmaceutical Science: The formation of co-crystals between an active pharmaceutical ingredient (API) and a benign co-former (like an acid or amide) is a major strategy for improving the physicochemical properties of drugs. researchgate.netsemanticscholar.org Understanding the underlying acid-amide interactions is critical for designing pharmaceutical co-crystals with better solubility, stability, and bioavailability, which can lead to more effective medicines.
Fundamental Chemistry: These studies provide valuable data for refining our understanding of non-covalent interactions, particularly the hydrogen bond. researchgate.net Investigating how the interplay between strong acids and simple organic molecules influences structure and stability helps to build more accurate predictive models for chemical and biological systems. nih.gov This knowledge is also relevant in understanding reaction mechanisms, where intermediates may be stabilized by similar acid-base interactions. libretexts.org
Ultimately, the exploration of adducts such as Nitric acid--acetamide (1/3) serves as a microcosm for the broader challenge of predicting and controlling how molecules assemble into functional materials. Each new structure characterized and every interaction quantified adds to the fundamental knowledge base that enables the future design of complex molecular systems.
Q & A
Basic Research Questions
Q. How can the 1:3 nitric acid–acetamide complex be synthesized and characterized in a laboratory setting?
- Methodological Answer : The synthesis involves controlled heating of ammonium acetate in glacial acetic acid to prevent side reactions. A typical protocol includes refluxing equimolar amounts of dry ammonium acetate and glacial acetic acid in a round-bottom flask under inert conditions. Characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of acetamide via the disappearance of NH₄⁺ bands and nuclear magnetic resonance (NMR) to verify purity . For the nitric acid complex, stoichiometry is validated using elemental analysis and X-ray diffraction (XRD) to resolve crystal structures .
Q. What analytical techniques are most effective for determining the stoichiometry of the nitric acid–acetamide complex?
- Methodological Answer : Titration with standardized nitric acid under controlled pH (1–3) quantifies free acid content, while thermogravimetric analysis (TGA) measures mass loss corresponding to ligand dissociation. XRD provides definitive structural evidence of the 1:3 molar ratio, as demonstrated in uranyl nitrate precipitation studies .
Advanced Research Questions
Q. How can precipitation conditions for uranyl nitrate with acetamide derivatives be optimized for maximum yield?
- Methodological Answer : Key parameters include nitric acid concentration (4–6 M), temperature (25–60°C), and reaction time (1–24 hours). Systematic optimization using design-of-experiments (DoE) approaches revealed that 6 M HNO₃ at 50°C for 12 hours achieves 68% precipitation yield with N-(1-adamantyl)acetamide. Monitoring via inductively coupled plasma mass spectrometry (ICP-MS) ensures reproducibility .
Q. What structural features of acetamide-based ligands enhance selectivity for actinide separation in nitric acid media?
- Methodological Answer : Ligands with hydrophobic alkyl/cyclohexyl groups (e.g., N-(1-adamantyl)acetamide) improve phase separation by increasing hydrophobicity post-coordination. Comparative studies show that branched alkyl chains reduce steric hindrance, enabling stronger UO₂²⁺ binding. X-ray absorption spectroscopy (XAS) confirms ligand-metal coordination geometry .
Q. How does thermal stability of nitrate/acetamide eutectic mixtures influence their application in high-temperature systems?
- Methodological Answer : Differential scanning calorimetry (DSC) of eutectic compositions (e.g., nitrate/acetamide mixtures) reveals melting points between 80–120°C. Stability at elevated temperatures (>150°C) is assessed via isothermal gravimetry, with degradation kinetics modeled using Arrhenius equations. Data from eutectic screening tests indicate that acetamide stabilizes nitrate melts up to 200°C .
Q. How can contradictions in extraction efficiency data for acetamide-functionalized silica be resolved?
- Methodological Answer : Discrepancies often arise from inconsistent functionalization methods. Reproducibility is improved by standardizing silanization protocols (e.g., using (3-aminopropyl)triethoxysilane) and validating ligand density via X-ray photoelectron spectroscopy (XPS). Batch extraction experiments at pH 2–3 with U(VI)-spiked solutions quantify recovery rates, with outliers addressed through surface passivation .
Q. What mechanisms govern the hydrolysis stability of acetamide in nitric acid, and how can degradation be mitigated?
- Methodological Answer : Hydrolysis kinetics are pH-dependent, with accelerated degradation above pH 3. Stabilization strategies include adding acetic acid as a buffering agent or reducing reaction temperatures. Kinetic studies using high-performance liquid chromatography (HPLC) track acetamide breakdown products (acetic acid and ammonia), with rate constants calculated via pseudo-first-order models .
Q. What structural insights into nitric acid–acetamide complexes can be derived from vibrational spectroscopy?
- Methodological Answer : Raman spectroscopy identifies nitrate coordination modes (monodentate vs. bidentate) by analyzing ν₁ (symmetric stretch) and ν₄ (bending) bands. For the 1:3 complex, shifts in acetamide’s C=O stretching (1650–1680 cm⁻¹) and N–H bending (1550 cm⁻¹) modes confirm ligand protonation and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
